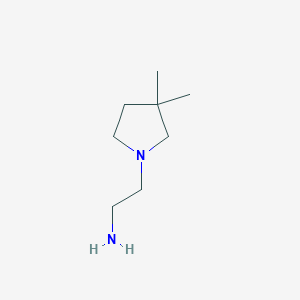

2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine, commonly known as DMPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPEA is a tertiary amine that has a pyrrolidine ring structure and a methyl group attached to the nitrogen atom.

Scientific Research Applications

Synthesis and Chemical Reactions

- The study by Westerhausen et al. (2001) explored the metalation of aminomethylpyridine derivatives, leading to the synthesis of colorless dimeric methylzinc pyridylmethyl(tert-butyldimethylsilyl)amide, demonstrating the compound's potential in zinc-mediated carbon-carbon coupling reactions Westerhausen et al., 2001.

- Balderson et al. (2007) examined hydrogen-bonding patterns in enaminones, including pyrrolidin-2-ylidene derivatives, revealing intricate intra- and intermolecular hydrogen bonding that could influence the design of molecules with specific binding capabilities Balderson et al., 2007.

Material Science and Catalysis

- Garcia et al. (2016) discovered that replacing a dimethyl amino group with a pyrrolidino group in nickel(II) pincer complexes significantly enhances their efficiency as catalysts for cross-coupling of nonactivated secondary alkyl halides, demonstrating the structural impact on catalytic activity Garcia et al., 2016.

- Ge et al. (2009) synthesized scandium, yttrium, and lanthanum benzyl and alkynyl complexes with N-(2-Pyrrolidin-1-ylethyl)-1,4-diazepan-6-amido ligand, showcasing their application in Z-selective catalytic linear dimerization of phenylacetylenes Ge et al., 2009.

Polyurethane Manufacturing

- Muuronen et al. (2019) employed quantum chemical methods to design tertiary amine catalysts for polyurethane manufacturing that avoid formaldehyde emissions, highlighting the role of pyrrolidine derivatives in achieving low-emission requirements Muuronen et al., 2019.

properties

IUPAC Name |

2-(3,3-dimethylpyrrolidin-1-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-8(2)3-5-10(7-8)6-4-9/h3-7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLFIRYVZLZHDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)CCN)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2767386.png)

![1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, ethyl ester, (1R,2S,4R)-rel-](/img/structure/B2767390.png)

![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2767392.png)

![1-[3,5-Bis(Trifluoromethyl)Benzyl]-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/no-structure.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2767395.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2767398.png)

![N-(2,4-dimethylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2767403.png)